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Compound of Interest
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Compound Name: Trifluoromethoxy)phenyllmethyllaz
etidine
CAS No.: 937621-11-9
Cat. No.: B121588

Get Quote

Executive Summary & Compound Profile

Subject Compound: 3-[[(4-Trifluoromethoxy)phenyl]lmethyl]azetidine Class: Functionalized

Azetidine Fragment / Bioisostere Primary Application: Lead Optimization Scaffold (Fragment-
Based Drug Discovery)[1]

This guide evaluates the off-target liability of the subject azetidine scaffold compared to its ring-
expanded analogs (pyrrolidine and piperidine).[1] In modern medicinal chemistry, the azetidine
ring is increasingly utilized as a "Goldilocks" scaffold—offering lower basicity (

) and distinct vectors compared to 5- and 6-membered rings.[1] This structural modulation is a
critical strategy for mitigating cardiotoxicity (hERG) and improving metabolic stability while
maintaining target engagement.[1]

Chemical Profile
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Property Value | Characteristic

Relevance to Safety

Azetidine (4-membered N-

Core Scaffold
heterocycle)

High ring strain (~26 kcal/mol);

Lower

than pyrrolidine.[1][2]

Lipophilic (

Tail Group 4-Trifluoromethoxybenzyl ); Metabolically robust against
oxidation.[1]

Basicity ( Lower than piperidine (~10-

~8.5 - 9.0 (Estimated)

11); reduces lysosomal

) trapping and hERG binding.[1]
Driven by
Lipophilicity Moderate-High ; risk factor for non-specific

binding if not balanced by the

amine.[1]

Comparative Analysis: Azetidine vs. Ring-Expanded

Analogs

This section objectively compares the subject compound (Compound A) against its direct
structural analogs: the Pyrrolidine (Compound B) and Piperidine (Compound C) variants.[1]

Data presented represents consensus trends in medicinal chemistry for N-benzyl heterocycles.

Off-Target Liability Matrix[1][2]
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Metric

Azetidine
(Subject)

Pyrrolidine
(Analog B)

Piperidine
(Analog C)

Interpretation

hERG Inhibition (

)

> 30 uM (Low
Risk)

~5-10 uM
(Moderate)

<1 uM (High
Risk)

Azetidine's lower

reduces cationic
interaction with
the hERG
channel pore
(Y652/F656

residues).[1]

CYP3A4

Inhibition

Low

Moderate

Moderate-High

Reduced
lipophilicity
(LogD) of the
azetidine core
often lowers
reversible CYP
inhibition.[1]

Metabolic
Stability (

)

High

Moderate

Moderate

The strained
azetidine ring is
surprisingly
robust; N-
dealkylation is
the primary
clearance
pathway, often
slower than
piperidine

oxidation.[1]

P-gp Efflux Ratio

<20

>20

>5.0

Lower basicity
improves passive
permeability and
reduces P-gp
substrate

potential.[1]
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Mechanistic Insight: The Basicity-Safety Correlation

The superior safety profile of the azetidine derivative is causally linked to basicity modulation.

[1]
o Mechanism: hERG blockade and Phospholipidosis (PLD) are driven by basic amines (

) interacting with anionic residues or phospholipids.[1]

o Azetidine Advantage: The increased s-character of the nitrogen lone pair in the strained 4-
membered ring lowers the

by 1-2 units compared to piperidine.[1] This reduces the concentration of the protonated
cationic species at physiological pH (7.4), directly lowering off-target affinity for cation-
sensing safety targets.[1]

Experimental Protocols for Off-Target Assessment

To validate the safety profile of 3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine, the
following self-validating workflows are required.

Protocol A: Automated Patch Clamp for hERG
Assessment

Objective: Quantify the risk of QT prolongation (Torsades de Pointes).[1]
e Cell Line Preparation: Use CHO-K1 cells stably expressing the hERG potassium channel (
)[1]
e Solution Setup:
o Extracellular: HBSS containing HEPES (pH 7.4).[1]
o Intracellular: K-Aspartate based solution to mimic physiological
gradient.[1]

e Compound Handling:
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o Dissolve Subject Compound in 100% DMSO (Stock 10 mM).[1]

o Serial dilute to test concentrations: 0.1, 1, 10, 30 uM (0.3% DMSO final).

o Voltage Protocol (The "Step-Ramp"):

Hold at -80 mV.

o

[¢]

Depolarize to +40 mV for 500ms (activates channels).

[¢]

Repolarize to -50 mV for 500ms (elicits tail current).

[e]

Validation: Peak tail current must be stable (<5% rundown) before drug application.[1]
e Data Analysis:

o Calculate % Inhibition =

[1]

o Acceptance Criteria: Positive control (E-4031) must show
1]

Protocol B: Broad-Spectrum Safety Panel (Binding)

Objective: Screen against 44 critical targets (GPCRs, lon Channels, Transporters) known to
cause adverse drug reactions (ADRs).[1]

e Assay Format: Radioligand binding (competition assay).
o Concentration: Single-point screening at 10 uM.
 Critical Targets for Azetidines:

o Muscarinic Receptors (

). Common off-target for amines.[1]
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o Dopamine Transporter (DAT): The benzyl-amine motif mimics dopamine; crucial to
exclude psychotropic effects.[1]

o 5-HT2B: Associated with valvular heart disease.[1][3]

e Thresholding:

o < 50% Inhibition: "Clean".[1]

50% Inhibition: Trigger

o determination (secondary dose-response).[1]

Visualizations
Diagram: Off-Target Screening Workflow

This workflow illustrates the decision logic for progressing the Azetidine scaffold from initial
synthesis to safety validation.[1]
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Synthesis of

Azetidine Scaffold

Tier 1: In Silico Profiling
(pKa & LogD Prediction)

f pKa<9.5
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N\

hERG Assay SafetyScreen44
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Inhibition > 50%?
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Proceed to PK/PD
(Low Liability)

Scaffold Hopping
(Reduce Lipophilicity)

Click to download full resolution via product page

Caption: Logic flow for assessing safety liabilities. Tier 2 triggers quantitative analysis (
) only if significant binding is observed.[1]

Diagram: Structural Basis of Reduced Toxicity
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This diagram explains why the Azetidine (Compound A) outperforms the Piperidine (Compound
C) regarding hERG blockade.[1]

Azetidine Ring High Ring Strain Lower pKa (~8.5) .
(Compound A) Increased s-character Less Protonated at pH 7.4 ___ngk Interaction
‘‘‘‘‘‘‘‘ >

hERG Pore Binding
Strong Blockade

(Cation-Pi Interaction)
Piperidine Ring Low Ring Strain > Higher pKa (~10.5)
(Compound C) Standard sp3 amine Fully Protonated at pH 7.4

Click to download full resolution via product page
Caption: Mechanistic comparison showing how ring strain influences basicity (

) and subsequent hERG liability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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